molecular formula C17H11BrCl2N2OS B2751897 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide CAS No. 865175-09-3

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide

Cat. No.: B2751897
CAS No.: 865175-09-3
M. Wt: 442.15
InChI Key: FGEDYHRXKLVGER-FXBPSFAMSA-N
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Description

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom on the benzothiazole ring and two chlorine atoms on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with an appropriate brominated precursor under acidic conditions.

    Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3,5-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the benzamide moiety.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential cytotoxic and antibacterial activities. Studies have indicated that derivatives of benzothiazole exhibit significant activity against certain cancer cell lines and bacterial strains .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer and antibacterial agent. Its ability to selectively target cancer cells and inhibit bacterial growth makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound may inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis. In bacteria, it may disrupt cell wall synthesis or inhibit essential enzymes, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combined structural features of the benzothiazole and benzamide moieties, which contribute to its unique chemical reactivity and biological activity

Biological Activity

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide is a complex organic compound classified under benzothiazole derivatives. Its unique structural features, including a brominated benzothiazole ring and dichlorobenzamide moiety, suggest significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, along with relevant research findings.

Chemical Structure

The molecular formula of this compound is C18H15BrCl2N2SC_{18}H_{15}BrCl_2N_2S with a molecular weight of 420.70 g/mol. The compound features:

  • Benzothiazole ring : Contributes to various biological activities.
  • Allyl group : Enhances reactivity and potential interactions with biological targets.
  • Dichlorobenzamide moiety : May influence solubility and bioactivity.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed selective cytotoxicity against tumorigenic cell lines while sparing normal cells . Specifically, derivatives displayed EC50 values ranging from 28 to 290 ng/mL against various cancer cell lines .

Table 1: Anticancer Efficacy of Benzothiazole Derivatives

CompoundCell Line TestedEC50 (ng/mL)
Compound 15aWI-38 VA-1332
Compound 15bWI-38 VA-1330
Compound 15cWI-38 VA-1328
Compound 15dWI-38 VA-13290
Compound 15eWI-38 VA-13150

Antibacterial Activity

Benzothiazole derivatives are known for their antibacterial properties. In vitro studies have shown that similar compounds possess significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) for some derivatives was reported at approximately 50 μg/mL . This suggests that this compound may exhibit comparable antibacterial activity.

Table 2: Antibacterial Activity of Benzothiazole Derivatives

CompoundBacteria TestedMIC (μg/mL)
Benzothiazole Derivative AStaphylococcus aureus50
Benzothiazole Derivative BEscherichia coli50

Antifungal Activity

The antifungal potential of benzothiazole derivatives has also been explored. Compounds have shown varying degrees of activity against fungi like Candida albicans. For instance, certain derivatives demonstrated effective inhibition comparable to standard antifungal agents . Further studies are needed to establish the specific efficacy of this compound against fungal pathogens.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. It may inhibit the activity of enzymes related to cancer cell proliferation or bacterial growth, thereby demonstrating its anticancer and antibacterial effects.

Case Studies

  • Anticancer Study : A recent investigation into the anticancer effects of benzothiazole derivatives revealed selective cytotoxicity against various cancer cell lines while showing minimal toxicity towards normal cells. The study highlighted the promising nature of these compounds in cancer therapeutics.
  • Antibacterial Evaluation : Another study assessed the antibacterial properties of several benzothiazole derivatives against common bacterial strains. Results indicated strong inhibition rates, suggesting potential applications in treating bacterial infections.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2OS/c1-2-5-22-14-4-3-11(18)8-15(14)24-17(22)21-16(23)10-6-12(19)9-13(20)7-10/h2-4,6-9H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEDYHRXKLVGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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